5,7-Dichloro-2-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one
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Overview
Description
5,7-Dichloro-2-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one is a heterocyclic compound that features a unique structure combining pyrrole and triazine rings. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-2-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one can be achieved through nucleophile-induced rearrangement of pyrrolooxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles . These methods typically involve high temperatures and long reaction times, such as microwave-assisted heating with sodium methoxide at 150–160°C or refluxing with triethyl orthoformate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro-2-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles under suitable conditions.
Cyclization Reactions: The compound can participate in intramolecular cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include sodium methoxide, triethyl orthoformate, and various nucleophiles. Reaction conditions often involve high temperatures and prolonged reaction times to ensure complete conversion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
5,7-Dichloro-2-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one has shown potential in various scientific research applications, including:
Medicinal Chemistry: The compound has been investigated for its potential as a tankyrase inhibitor, stearoyl CoA desaturase inhibitor, and Eg5 inhibitor.
Biological Studies: It has demonstrated activities as a melanin-concentrating hormone receptor antagonist and CRF1 receptor antagonist.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of 5,7-Dichloro-2-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, as a tankyrase inhibitor, it interferes with the enzyme’s activity, leading to the modulation of Wnt signaling pathways . The compound’s ability to inhibit stearoyl CoA desaturase affects lipid metabolism, while its role as an Eg5 inhibitor disrupts mitotic spindle formation .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6-methylpyrrolo[2,1-f][1,2,4]triazine: This compound shares a similar core structure but differs in the position and number of chlorine atoms.
Uniqueness
5,7-Dichloro-2-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one is unique due to its specific substitution pattern and the resulting biological activities. Its ability to act on multiple molecular targets makes it a versatile compound in medicinal chemistry and biological research .
Properties
Molecular Formula |
C7H5Cl2N3O |
---|---|
Molecular Weight |
218.04 g/mol |
IUPAC Name |
5,7-dichloro-2-methyl-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one |
InChI |
InChI=1S/C7H5Cl2N3O/c1-3-10-7(13)6-4(8)2-5(9)12(6)11-3/h2H,1H3,(H,10,11,13) |
InChI Key |
DFVJSMCGTIJBLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=C2C(=O)N1)Cl)Cl |
Origin of Product |
United States |
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